4-cyano-N-(2-fluorophenyl)piperidine-1-carboxamide
Description
4-Cyano-N-(2-fluorophenyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a cyano group at the 4-position of the piperidine ring and a 2-fluorophenyl substituent on the carboxamide nitrogen. The compound’s structure combines a rigid piperidine scaffold with electron-withdrawing groups (cyano and fluorine), which may enhance metabolic stability and influence binding interactions with biological targets. Its synthesis and structural analogs are discussed in patents and synthetic chemistry literature, highlighting its relevance in medicinal chemistry .
Properties
IUPAC Name |
4-cyano-N-(2-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-3-1-2-4-12(11)16-13(18)17-7-5-10(9-15)6-8-17/h1-4,10H,5-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUCMQPJBQXSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-fluorophenyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the cyano group: This step involves the reaction of the piperidine derivative with a cyanating agent such as cyanogen bromide.
Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction where the piperidine derivative reacts with a fluorophenyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-cyano-N-(2-fluorophenyl)piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials with unique properties.
Biological Research: It is used as a tool compound to study the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring and Phenyl Group
The compound’s closest analogs differ in substituent type and position:
Key Observations :
- Cyano vs.
- Fluorophenyl Position : The 2-fluorophenyl group (ortho-substitution) introduces steric hindrance and may affect molecular conformation compared to 4-fluorophenyl (para-substitution) analogs. Para-substituted derivatives, such as those in , often exhibit improved solubility due to reduced steric effects .
Comparison with Heterocyclic Fluorophenyl Derivatives
and highlight the role of fluorophenyl groups in heterocycles:
- Thiazole Derivatives : In -(2-fluorophenyl)thiazole derivatives exhibit enhanced aromatic stacking due to fluorine’s electronegativity, suggesting that the 2-fluorophenyl group in the target compound may similarly influence intermolecular interactions .
- Pyridine Derivatives: reports a 4-fluorophenyl-substituted pyridine with a cyano group, emphasizing fluorine’s role in improving metabolic stability. However, ortho-substitution (as in the target compound) may reduce rotational freedom compared to para-substituted analogs .
Functional Group Diversity in Piperidine Carboxamides
and describe piperidine carboxamides with complex substituents:
- Trifluoroacetyl and Sulfonyl Groups: Compounds like (2S,4R)-N-{(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}-4-methyl-1-[N-(trifluoroacetyl)-L-valyl]piperidine-2-carboxamide () incorporate bulky, lipophilic groups, which may enhance target affinity but reduce solubility compared to the simpler cyano-substituted target compound .
- Trifluoromethyl vs. Cyano: lists piperidinecarboxamides with trifluoromethyl groups, which increase lipophilicity.
Biological Activity
4-Cyano-N-(2-fluorophenyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHFNO. The structure includes a piperidine ring, a cyano group, and a fluorophenyl substituent, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of various enzymes and receptors, leading to significant pharmacological effects. The precise mechanisms can vary based on the biological context but generally involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against several bacterial strains, as summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µg/mL |
| Escherichia coli | 12.5 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
| Candida albicans | 15 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study evaluated its cytotoxicity against various cancer cell lines, yielding the following results:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 15.3 |
| A549 (lung cancer) | 12.8 |
These findings indicate that the compound has significant cytotoxic effects on cancer cells, warranting further investigation into its potential as an anticancer therapeutic.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of piperidine compounds, including this compound. The study found that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics .
- Cancer Cell Line Study : Another research article assessed the effects of this compound on different cancer cell lines. It demonstrated that treatment with this compound resulted in significant apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
